molecular formula C17H11ClN6O2 B2972787 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 852452-83-6

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2972787
CAS No.: 852452-83-6
M. Wt: 366.77
InChI Key: MGKNSGSIQMMBMT-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a purine core structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride.

    Attachment of the pyridinyl group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridin-4-ylboronic acid.

    Final modifications: The final product is obtained after purification and characterization steps, which may include recrystallization and spectroscopic analysis.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Coupling reactions: The pyridinyl group allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can be compared with other similar compounds, such as:

    8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide: Lacks the chlorophenyl group, which may result in different biological activities and properties.

    9-(3-bromophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, potentially affecting its reactivity and interactions with molecular targets.

    9-(3-methylphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide: Features a methylphenyl group, which may influence its solubility and pharmacokinetic properties.

Properties

IUPAC Name

9-(3-chlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O2/c18-10-2-1-3-11(8-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-4-6-20-7-5-9/h1-8H,(H2,19,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNSGSIQMMBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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